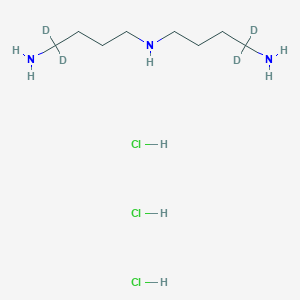![molecular formula C14H19IN2O3 B13856983 Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate is an organic compound with the molecular formula C14H19IN2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with 4-iodoaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Reduction: Lithium aluminum hydride (LiAlH4)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Substitution: Formation of azides or nitriles
Reduction: Formation of primary amines
Oxidation: Formation of carboxylic acids or ketones
Scientific Research Applications
Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl)-4-iodoaniline
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl 4-anilinopiperidine-1-carboxylate
Uniqueness
Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its iodine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H19IN2O3 |
|---|---|
Molecular Weight |
390.22 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-iodoanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19IN2O3/c1-9(16-13(19)20-14(2,3)4)12(18)17-11-7-5-10(15)6-8-11/h5-9H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
RKHOCUHVIJBVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



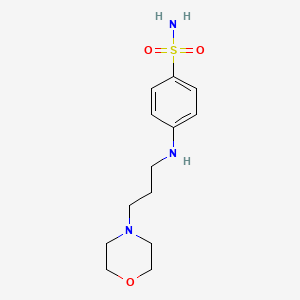
![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
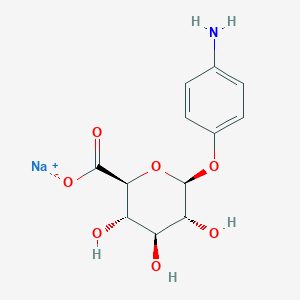
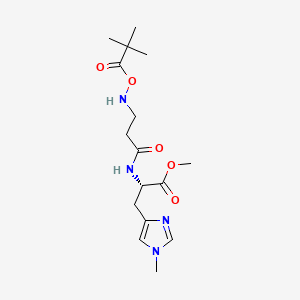

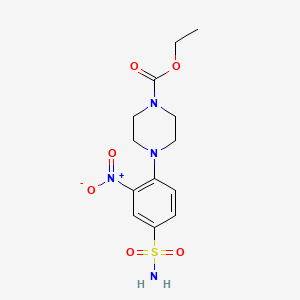
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)
![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
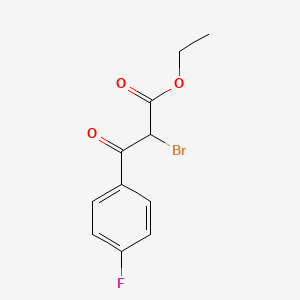
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
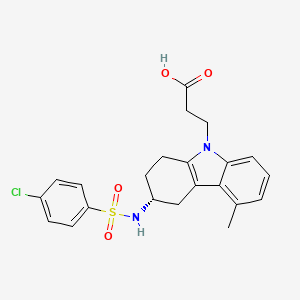
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
